molecular formula C32H50O4 B10842135 3 beta-O-acetyloleanolic acid

3 beta-O-acetyloleanolic acid

Cat. No. B10842135
M. Wt: 498.7 g/mol
InChI Key: HDWYAPCZHCDUNP-JVZQWSIASA-N
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Description

3 beta-O-acetyloleanolic acid is a pentacyclic triterpenoid compound derived from oleanolic acid. It is isolated from the seeds of Vigna sinensis K. and is known for its various biological activities, including anti-cancer and anti-angiogenesis properties . This compound has garnered significant interest in scientific research due to its potential therapeutic applications.

Preparation Methods

3 beta-O-acetyloleanolic acid can be synthesized through several methods. One common synthetic route involves the acetylation of oleanolic acid. The reaction typically uses acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often include refluxing the mixture at elevated temperatures to ensure complete acetylation. Industrial production methods may involve the extraction of oleanolic acid from plant sources followed by chemical modification to obtain this compound .

Chemical Reactions Analysis

3 beta-O-acetyloleanolic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reduction reactions can convert this compound into its corresponding alcohols. Sodium borohydride is a typical reducing agent used in these reactions.

    Substitution: The compound can undergo substitution reactions, particularly at the acetoxy group.

    Hydrolysis: The acetoxy group can be hydrolyzed under acidic or basic conditions to yield oleanolic acid.

Scientific Research Applications

3 beta-O-acetyloleanolic acid has a wide range of scientific research applications:

Comparison with Similar Compounds

properties

Molecular Formula

C32H50O4

Molecular Weight

498.7 g/mol

IUPAC Name

(4aS,6aR,6aS,6bR,8aS,10S,12aS,14bS)-10-methoxycarbonyl-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid

InChI

InChI=1S/C32H50O4/c1-27(2)15-17-32(26(34)35)18-16-30(6)20(22(32)19-27)9-10-24-29(5)13-11-21(25(33)36-8)28(3,4)23(29)12-14-31(24,30)7/h9,21-24H,10-19H2,1-8H3,(H,34,35)/t21-,22+,23+,24-,29+,30-,31-,32+/m1/s1

InChI Key

HDWYAPCZHCDUNP-JVZQWSIASA-N

Isomeric SMILES

C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)C(=O)OC

Canonical SMILES

CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)C(=O)OC)C)C)C2C1)C)C(=O)O)C

Origin of Product

United States

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